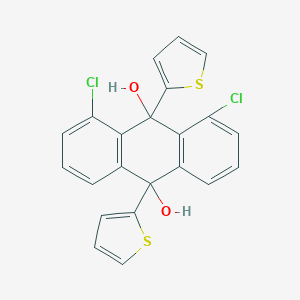
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol, also known as DDATHF, is a synthetic organic compound with a molecular formula of C22H12Cl2O2S2. DDATHF has been used in various scientific research applications due to its unique properties and potential benefits.
作用機序
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to intercalate into DNA, leading to changes in its structure and function. It can also act as a photosensitizer and generate reactive oxygen species, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory and antioxidant properties. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been found to be non-toxic in vitro and in vivo studies, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol in lab experiments is its high sensitivity and selectivity for DNA and RNA detection. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol. One area of interest is the development of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol-based biosensors for the detection of biomolecules in complex biological samples. Another area of interest is the use of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action and potential applications of 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol.
合成法
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with thiophene-2-carbaldehyde, followed by the reaction of the resulting product with thionyl chloride and then with 1,8-diaminooctane. The final step involves the reaction of the resulting product with hydrochloric acid and sodium nitrite.
科学的研究の応用
1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used in the development of biosensors and in the study of DNA damage and repair mechanisms. 1,8-Dichloro-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has shown potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
分子式 |
C22H14Cl2O2S2 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
1,8-dichloro-9,10-dithiophen-2-ylanthracene-9,10-diol |
InChI |
InChI=1S/C22H14Cl2O2S2/c23-15-7-1-5-13-19(15)22(26,18-10-4-12-28-18)20-14(6-2-8-16(20)24)21(13,25)17-9-3-11-27-17/h1-12,25-26H |
InChIキー |
OKLRWQCUSWXCEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(C3=C(C2(C4=CC=CS4)O)C=CC=C3Cl)(C5=CC=CS5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




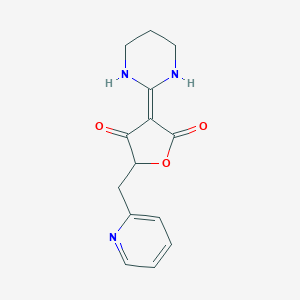
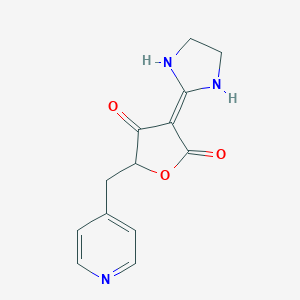

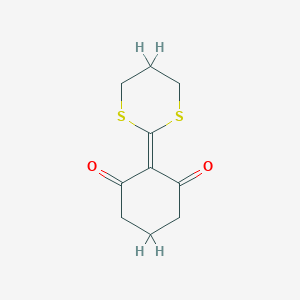
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
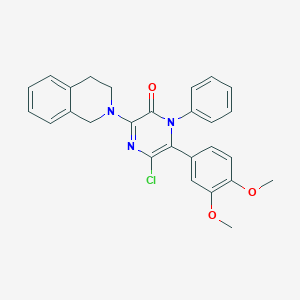
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)